5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes two isoindole-1,3-dione groups and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione typically involves the condensation of aromatic primary amines with maleic anhydride derivatives. This reaction forms the isoindoline-1,3-dione scaffold, which is then further nitrated to introduce the nitro groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(4-nitro-phenyl)-isoindoline-1,3-dione
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
CAS No. |
66635-33-4 |
---|---|
Molecular Formula |
C22H10N4O8 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
5-nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H10N4O8/c27-19-15-7-5-13(25(31)32)9-17(15)21(29)23(19)11-1-2-12(4-3-11)24-20(28)16-8-6-14(26(33)34)10-18(16)22(24)30/h1-10H |
InChI Key |
XZHXWQRXHOBMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.